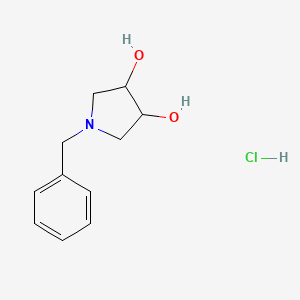
1-Benzylpyrrolidine-3,4-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylpyrrolidine-3,4-diol hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzylpyrrolidine-3,4-diol hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of 1-benzylpyrrolidine-3,4-dione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting diol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction reactions using more efficient and cost-effective reducing agents. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzylpyrrolidine-3,4-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 1-Benzylpyrrolidine-3,4-dione.
Reduction: Various reduced derivatives depending on the reducing agent.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
Scientific Research Applications
1-Benzylpyrrolidine-3,4-diol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of novel chiral crown ethers and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-benzylpyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
1-Benzylpyrrolidine-3,4-diol hydrochloride can be compared with other similar compounds, such as:
1-Benzylpyrrolidine-3,4-dione: The oxidized form of the diol, which has different chemical properties and reactivity.
1-Benzyl-4-fluoropyrrolidine-3-amine:
3-Hydroxy-4-pyrrolidinyl analogs of nucleobases: Compounds with modified nucleobase structures for use in nucleic acid research.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
1-benzylpyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H |
InChI Key |
OZRGFHXUEVPZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


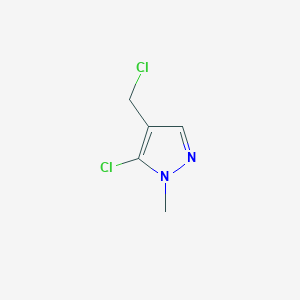
![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)
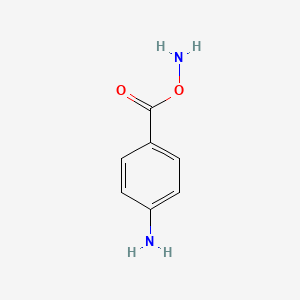
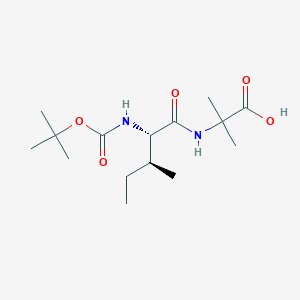
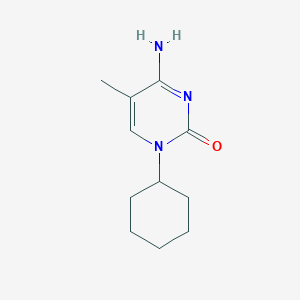
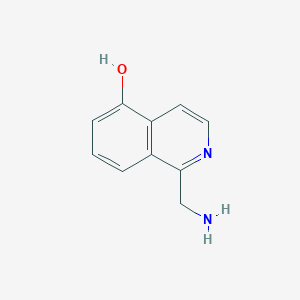
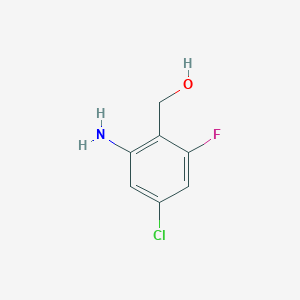
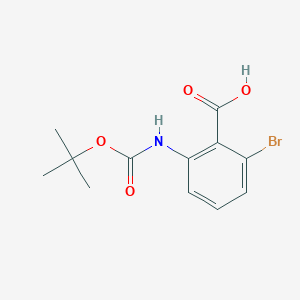
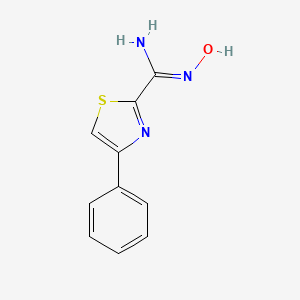
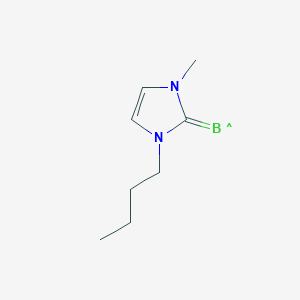
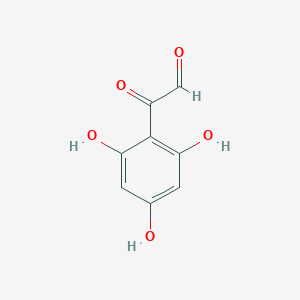
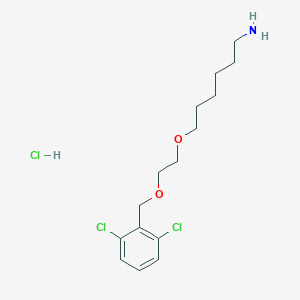
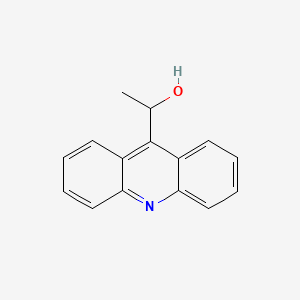
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
